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Compound of Interest

Compound Name: 3-Methoxypropyl isothiocyanate

Cat. No.: B101897

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
methoxypropyl isothiocyanate (CAS No: 17702-11-3), a compound of interest in various
chemical and pharmaceutical research fields. This document presents a detailed analysis of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
supplemented with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for 3-methoxypropyl
isothiocyanate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCIs) Reference: Tetramethylsilane (TMS)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.62 2H -CH2-NCS
3.48 2H -O-CHa-
3.34 3H -O-CHs
1.95 2H -CH2-CH2-CHz2-

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCIs) Reference: Tetramethylsilane (TMS)

Chemical Shift (8) ppm Assighment
130.0 -N=C=S
70.1 -O-CHz2-
58.7 -O-CHs
45.3 -CHz2-NCS
28.5 -CH2-CH2-CHz2-
Infrared (IR) Spectroscopy
Technique: Neat (Capillary Cell)
Wavenumber (cm~?) Intensity Assignment
2930 Strong C-H stretch (alkane)
2090 Very Strong -N=C=S asymmetric stretch
1450 Medium CH: bend
1380 Medium CHs bend
1110 Strong C-O-C stretch
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Mass Spectrometry (MS)

lonization Method: Electron lonization (EI)

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment
m/z
olecular lon
131 45 [M]* (Molecular lon)
100 20 [M - OCHs]*
72 100 [CH2NCS]*
58 85 [C3HeO]*
45 60 [CH20CH3]*

Experimental Protocols

The following sections detail the standardized methodologies for the acquisition of the spectral
data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-methoxypropyl isothiocyanate (approximately 10-20 mg) is prepared in
deuterated chloroform (CDCls, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution is transferred to a 5 mm NMR tube.

e 1H NMR: The proton NMR spectrum is recorded on a 300 MHz spectrometer. Data
acquisition involves a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition
time of 2.0 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the
final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (&
0.00).

e 13C NMR: The carbon-13 NMR spectrum is acquired on the same spectrometer operating at
a frequency of 75 MHz. The spectrum is obtained using a proton-decoupled pulse sequence
with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5
seconds. Approximately 1024 scans are accumulated. Chemical shifts are referenced to the
solvent peak of CDCIs (6 77.16) and reported in ppm.
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Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of
neat 3-methoxypropyl isothiocyanate is placed between two potassium bromide (KBr) plates
to form a thin capillary film. The spectrum is recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A background spectrum of the clean KBr plates is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 3-
methoxypropyl isothiocyanate in a volatile organic solvent (e.g., dichloromethane) is injected
into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The
column temperature is programmed to ramp from an initial temperature to a final temperature
to ensure adequate separation. The separated compound then enters the mass spectrometer.
The EI source is operated at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of
40-200 amu.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of 3-

methoxypropyl isothiocyanate.
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Sample Preparation
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Caption: Workflow for the spectral analysis of 3-methoxypropyl isothiocyanate.

¢ To cite this document: BenchChem. [Spectral Data Analysis of 3-Methoxypropyl
Isothiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101897#3-methoxypropyl-isothiocyanate-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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